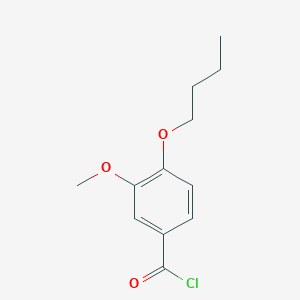

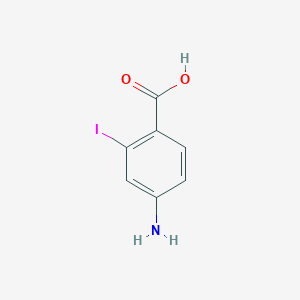

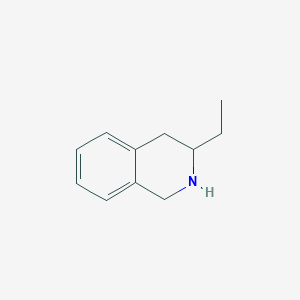

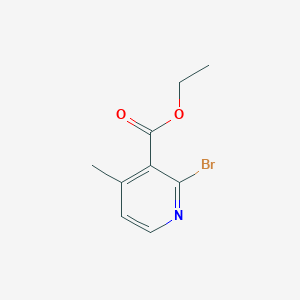

2-Amino-2-(4-ethylphenyl)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-Amino-2-(4-ethylphenyl)acetonitrile is a type of α-aminonitrile, which is a class of compounds that have garnered interest due to their utility in various chemical syntheses and potential biological activities. Although the provided papers do not directly discuss 2-Amino-2-(4-ethylphenyl)acetonitrile, they do provide insights into similar compounds and their synthesis, molecular structure, and reactivity, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of α-aminonitriles can be achieved through various methods. For instance, a fluorinated α-aminonitrile compound was synthesized following a 'green protocol' . This suggests that environmentally friendly methods can be employed to synthesize similar compounds, potentially including 2-Amino-2-(4-ethylphenyl)acetonitrile. Additionally, the enantioselective synthesis of α,α-disubstituted α-amino acids through the catalytic addition of acetonitrile to α-iminoesters indicates that asymmetric synthesis methods can be applied to create chiral centers in α-aminonitriles .

Molecular Structure Analysis

The molecular structure of α-aminonitriles can be characterized using spectroscopic techniques and X-ray crystallography. For example, the fluorinated α-aminonitrile mentioned earlier was analyzed using X-ray diffraction, which revealed its crystallization in the orthorhombic space group . This level of structural detail is crucial for understanding the three-dimensional arrangement of atoms within the molecule, which affects its reactivity and interaction with biological targets.

Chemical Reactions Analysis

α-Aminonitriles can participate in various chemical reactions. The study on heterocyclic enaminonitriles demonstrates the reactivity of these compounds, where they were used in a one-pot synthesis to create thieno[2,3-b]pyridine derivatives . This indicates that 2-Amino-2-(4-ethylphenyl)acetonitrile could also be a versatile intermediate in the synthesis of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of α-aminonitriles are influenced by their molecular structure. Theoretical calculations, such as those performed on the fluorinated α-aminonitrile, can predict vibrational and NMR properties, which are essential for understanding the behavior of these compounds under different conditions . Moreover, the reactivity of these molecules can be explained using molecular descriptors and reactivity surfaces, which provide insights into their potential chemical behavior .

Wissenschaftliche Forschungsanwendungen

Electrochemical Oxidation Studies

Research on the electrochemical oxidation of compounds similar to 2-Amino-2-(4-ethylphenyl)acetonitrile, such as 2-(4-nitrophenylthio)ethyl esters and 2-amino-3-cyano-4-phenylthiophene, has been conducted. These studies explore the oxidation processes and potential applications in creating new materials or understanding electrochemical behaviors (Delerue-Matos et al., 1989), (Ekinci et al., 2000).

Synthesis and Functionalization

The synthesis and functionalization of compounds structurally related to 2-Amino-2-(4-ethylphenyl)acetonitrile, like 3-amino-2-cyanothiophenes, have been studied. These processes are crucial for pharmaceutical applications and the creation of more complex compounds (Zhang et al., 2014).

Photoluminescent Material Development

Studies on compounds similar to 2-Amino-2-(4-ethylphenyl)acetonitrile have shown potential in the development of new classes of photoluminescent materials. This is particularly relevant in the field of optoelectronics and sensor technology (Ekinci et al., 2000).

Spectroelectrochemical Analysis

Research has also been done on the spectroelectrochemical analysis of related aromatic amino compounds. Such studies are important for understanding the electronic properties and potential applications in sensing technologies (Schwarz et al., 2003).

Astrophysical Chemistry

The formation of nitriles, including those structurally similar to 2-Amino-2-(4-ethylphenyl)acetonitrile, has been investigated in interstellar ice analogs. This research helps in understanding the chemical processes in astrophysical environments and the origins of organic matter in space (Danger et al., 2011).

Fluorimetric Chemosensors

Research on derivatives of compounds like 2-Amino-2-(4-ethylphenyl)acetonitrile has shown potential in developing fluorimetric chemosensors for ion recognition. These sensors have applications in biological and analytical chemistry (Esteves et al., 2016).

Drug Development

While explicitly excluding information related to drug use, dosage, and side effects, it's noteworthy that the structural analogs of 2-Amino-2-(4-ethylphenyl)acetonitrile are being studied in the development of novel pharmaceutical compounds (Nemani et al., 2018).

Safety And Hazards

The compound is classified as dangerous with hazard statements H302, H312, H315, H318, H332, H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

Eigenschaften

IUPAC Name |

2-amino-2-(4-ethylphenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6,10H,2,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIGXKOCXUIPMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(4-ethylphenyl)acetonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1283245.png)